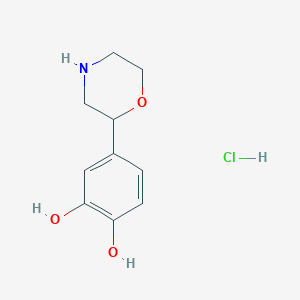
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride, also known as dopamine hydrochloride, is a chemical compound that plays a crucial role in various physiological and biochemical processes in the human body. It is a neurotransmitter that is responsible for regulating movement, mood, and motivation. In recent years, there has been a significant amount of research conducted on this compound, which has led to a better understanding of its synthesis, mechanism of action, and potential applications.
作用机制
The mechanism of action of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride involves its interaction with 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptors in the brain. It acts as an agonist, which means that it binds to the 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptors and activates them. This leads to an increase in 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels, which results in various physiological and biochemical effects.
生化和生理效应
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride has several biochemical and physiological effects on the human body. It is involved in the regulation of movement, mood, and motivation. It also plays a role in the regulation of blood pressure, heart rate, and body temperature. Additionally, it is involved in the reward system of the brain, which is responsible for the feeling of pleasure and satisfaction.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in lab experiments is its ability to accurately measure 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels in biological samples. It is a highly sensitive and specific method that allows for the detection of small changes in 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels. However, one of the limitations of using this compound is that it cannot distinguish between different 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptor subtypes, which can lead to inaccurate results.
未来方向
There are several future directions for the research on 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride. One potential area of research is the development of new drugs that target specific 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptor subtypes. Another area of research is the study of the role of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in various neurological disorders, such as Alzheimer's disease and depression. Additionally, there is a need for further research on the synthesis and characterization of this compound to improve its accuracy and reliability in lab experiments.
Conclusion:
In conclusion, 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride is a compound that has significant potential in scientific research. Its ability to accurately measure 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels in biological samples has led to a better understanding of various physiological and biochemical processes. However, there are limitations to its use, and further research is needed to improve its accuracy and reliability. The future directions for research on this compound are promising and have the potential to lead to new discoveries in the field of neuroscience.
合成方法
The synthesis of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride involves the reaction of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride with hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water. This compound can be synthesized using various methods, including chemical synthesis and enzymatic synthesis.
科学研究应用
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride has been extensively studied for its potential applications in scientific research. It is commonly used as a standard in high-performance liquid chromatography (HPLC) to determine the concentration of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in biological samples. Additionally, it is used in the study of Parkinson's disease, schizophrenia, and other neurological disorders.
属性
CAS 编号 |
13062-59-4 |
|---|---|
产品名称 |
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride |
分子式 |
C10H14ClNO3 |
分子量 |
231.67 g/mol |
IUPAC 名称 |
4-morpholin-2-ylbenzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c12-8-2-1-7(5-9(8)13)10-6-11-3-4-14-10;/h1-2,5,10-13H,3-4,6H2;1H |
InChI 键 |
WGZGBQIFTXJALS-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)C2=CC(=C(C=C2)O)O.Cl |
规范 SMILES |
C1COC(CN1)C2=CC(=C(C=C2)O)O.Cl |
同义词 |
4-MORPHOLIN-2-YLPYROCATECHOL HYDROCHLORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



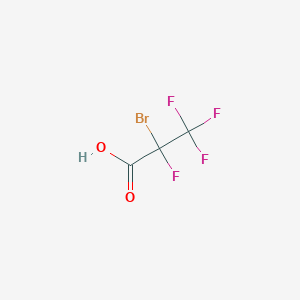
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
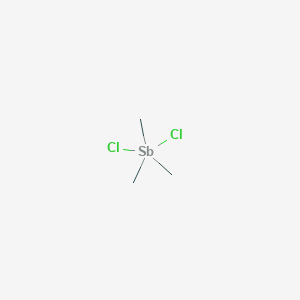
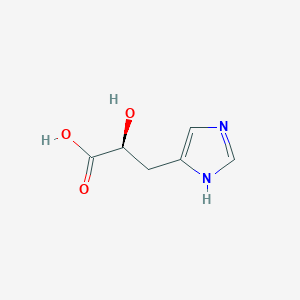
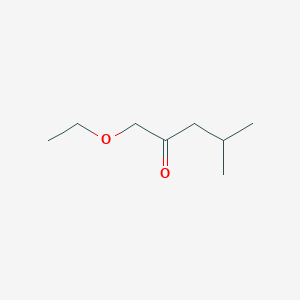
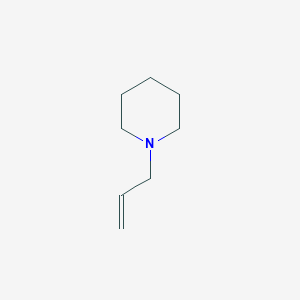
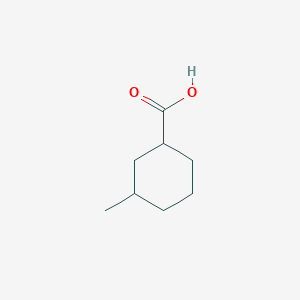

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)
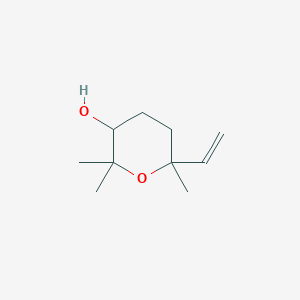
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)